molecular formula C16H14Cl2N2O3 B5882993 [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate

Cat. No.: B5882993
M. Wt: 353.2 g/mol
InChI Key: LLEQJKQZEJDFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate typically involves the reaction of 3,4-dichlorophenylacetonitrile with phenoxyacetic acid under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-13-7-6-11(8-14(13)18)9-15(19)20-23-16(21)10-22-12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEQJKQZEJDFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC(=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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